1-Chloro-3-(2-fluorophenyl)propan-2-one
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Overview
Description
1-Chloro-3-(2-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H8ClFO. It is a chlorinated ketone that features a fluorophenyl group, making it a compound of interest in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(2-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(2-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 1-chloro-3-(2-fluorophenyl)propan-2-ol.
Oxidation: Formation of 1-chloro-3-(2-fluorophenyl)propanoic acid.
Scientific Research Applications
1-Chloro-3-(2-fluorophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(2-fluorophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
1-Chloro-3-(4-fluorophenyl)propan-2-one: Similar structure but with the fluorine atom in a different position.
1-Chloro-3-(2-chlorophenyl)propan-2-one: Similar structure but with a chlorine atom instead of fluorine.
1-Chloro-3-(2-bromophenyl)propan-2-one: Similar structure but with a bromine atom instead of fluorine.
Uniqueness: 1-Chloro-3-(2-fluorophenyl)propan-2-one is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and biological activity. The specific positioning of the fluorine atom can also affect the compound’s chemical properties and interactions .
Biological Activity
1-Chloro-3-(2-fluorophenyl)propan-2-one, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews existing research on its biological properties, including antimicrobial, anticancer, and other pharmacological effects. The synthesis methods and structure-activity relationships (SAR) that contribute to its biological efficacy are also discussed.
Chemical Structure and Properties
This compound has the following characteristics:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C10H10ClFO |
Molecular Weight | 202.64 g/mol |
SMILES Notation | CC(C(=O)C1=CC=CC=C1F)Cl |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various derivatives for their antibacterial effects, this compound demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies showed that it inhibits the proliferation of cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves apoptosis induction through the activation of caspases and modulation of cell cycle regulators. A notable case study highlighted the compound's ability to reduce tumor growth in xenograft models by 50% when administered at a dosage of 20 mg/kg.
Structure-Activity Relationships (SAR)
The presence of the chloro and fluorine substituents on the phenyl ring is crucial for enhancing biological activity. Substituent variations have been systematically studied to optimize potency:
Substituent | Activity Level |
---|---|
Chloro | High |
Fluoro | Moderate |
Methyl | Low |
Synthesis Methods
The synthesis of this compound typically involves the reaction of 2-fluorobenzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst. This method has been optimized for yield and purity, achieving up to 85% yield in laboratory settings.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in 2020 demonstrated that derivatives of this compound exhibited enhanced antibacterial activity compared to non-fluorinated analogs. The fluorine atom was found to increase lipophilicity, aiding in membrane penetration .
- Anticancer Activity : A comprehensive evaluation in a recent publication reported that this compound induced apoptosis in human cancer cell lines with an IC50 value ranging from 10 to 30 µM, depending on the cell type .
- Mechanistic Insights : Mechanistic studies revealed that the compound activates mitochondrial pathways leading to cytochrome c release and subsequent caspase activation, critical for apoptosis .
Properties
IUPAC Name |
1-chloro-3-(2-fluorophenyl)propan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c10-6-8(12)5-7-3-1-2-4-9(7)11/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXOUJLSAVDXQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)CCl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144340-73-8 |
Source
|
Record name | 1-chloro-3-(2-fluorophenyl)propan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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